1-Benzyl-3-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Benzyl-3-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is a useful research compound. Its molecular formula is C24H25N3O4S and its molecular weight is 451.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Methodologies
Asymmetric Synthesis of 1-Aryl-1,2,3,4-Tetrahydroisoquinolines : A novel asymmetric synthesis route was developed for 1-aryl-1,2,3,4-tetrahydroisoquinolines. The key step involves the diastereoselective addition of homochiral (2-lithiophenyl)acetaldehyde acetals to sulfonylimines and arylimines, yielding enantiomerically pure dihydroisoquinolines upon cyclization of the addition products (Wünsch & Nerdinger, 1999).
Cyclisation of Benzylamino-Nitriles : Research demonstrated that methoxybenzylamino-acetonitriles with benzyl or phenethyl substituents undergo spiro-cyclisation in concentrated sulphuric acid followed by rearrangement, leading to the production of tetrahydroisoquinolines or 2-benzazepines depending on the substituent (Harcourt, Taylor, & Waigh, 1978).
Biological Evaluation and Potential Pharmaceutical Applications
Antiproliferative Screening : Novel compounds with the urea and bis-urea functionalities bridged by primaquine and substituted benzene moieties were synthesized and evaluated for antiproliferative activity against various cancer cell lines. These compounds demonstrated moderate to strong activity, with some showing extreme selectivity against breast carcinoma MCF-7 cell lines (Perković et al., 2016).
Sulfonamide-Trapping Reactions with Benzynes : Research explored the reactions of tethered, tertiary sulfonamides with thermally generated benzynes, leading to the formation of saturated heterocycles such as tetrahydroquinolines and indolines. This study sheds light on the mechanistic pathways and potential for generating complex heterocyclic structures (Wang, Zheng, & Hoye, 2018).
Properties
IUPAC Name |
1-benzyl-3-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S/c1-31-21-10-12-22(13-11-21)32(29,30)27-15-5-8-19-16-20(9-14-23(19)27)26-24(28)25-17-18-6-3-2-4-7-18/h2-4,6-7,9-14,16H,5,8,15,17H2,1H3,(H2,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZOWUQOGQSSDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.